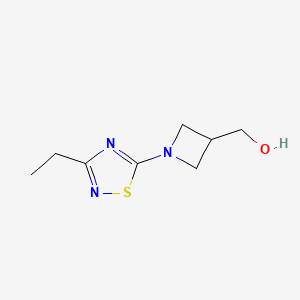

(1-(3-Ethyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl)methanol

Description

Properties

Molecular Formula |

C8H13N3OS |

|---|---|

Molecular Weight |

199.28 g/mol |

IUPAC Name |

[1-(3-ethyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]methanol |

InChI |

InChI=1S/C8H13N3OS/c1-2-7-9-8(13-10-7)11-3-6(4-11)5-12/h6,12H,2-5H2,1H3 |

InChI Key |

JJTQWXHOGLBWIF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NSC(=N1)N2CC(C2)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3-Ethyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl)methanol typically involves the formation of the thiadiazole ring followed by the introduction of the azetidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the thiadiazole ring can be synthesized by reacting ethyl hydrazinecarboxylate with carbon disulfide and subsequent cyclization with hydrazine hydrate. The azetidine ring is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1-(3-Ethyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The thiadiazole ring can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields the corresponding ketone, while nucleophilic substitution can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(1-(3-Ethyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl)methanol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1-(3-Ethyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl)methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Analogues and Core Modifications

Thiadiazole Isomers: 1,3,4-Thiadiazole Derivatives

Compounds with 1,3,4-thiadiazole cores, such as ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (9b), exhibit notable antitumor activity (IC₅₀ = 2.94 µM against HepG2 cells) . Compared to the target compound, these derivatives typically feature bulkier substituents (e.g., phenyl, ester groups) and 5-membered triazole rings. In contrast, the 1,2,4-thiadiazole in the target compound may confer greater metabolic stability due to reduced ring strain .

Azetidine-Containing Derivatives

The tartrate salt of 3-((1R,3R)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl)-3-methyltetrahydro-2H-pyrido[3,4-b]indol-2-yl)-2,2-difluoropropan-1-ol () shares the azetidine motif but incorporates fluorinated alkyl chains and a complex polycyclic system. The fluoropropyl substituent increases lipophilicity (predicted LogP ~2.8), whereas the target compound’s hydroxymethyl group reduces LogP (~1.5), favoring solubility.

Oxadiazole vs. Thiadiazole Systems

1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-2,3-dihydro-1H-indole-2,3-dione () replaces sulfur with oxygen in the heterocyclic core. Oxadiazoles are less polarizable than thiadiazoles, reducing hydrogen-bonding capacity but improving metabolic stability. The target compound’s thiadiazole may offer stronger interactions with enzymatic targets, though direct comparisons require experimental validation .

Table 1: Comparative Analysis of Key Compounds

Key Observations:

- Hydrophilicity : The target’s hydroxymethyl group lowers LogP compared to fluorinated or ester-containing analogs, suggesting improved solubility.

- Bioactivity : Thiadiazoles with electron-withdrawing groups (e.g., esters in 9b) show potent antitumor activity, implying the target’s ethyl group may require optimization for efficacy.

- Synthetic Complexity : Azetidine functionalization (–8) often requires multi-step routes, whereas thiadiazoles are more straightforward to assemble .

Structure-Activity Relationships (SAR)

- Thiadiazole Position : 1,2,4-Thiadiazoles may resist enzymatic degradation better than 1,3,4-isomers due to reduced ring strain.

- Azetidine Strain : The 4-membered ring’s strain could limit conformational flexibility but enhance target binding through rigid pre-organization.

- Hydroxymethyl Role : This group’s hydrogen-bonding capacity may improve interactions with hydrophilic binding pockets, a feature absent in methyl or ethyl analogs .

Q & A

Basic: What are the key structural features of (1-(3-Ethyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl)methanol, and how are they confirmed experimentally?

Answer:

The compound features a 1,2,4-thiadiazole ring substituted with a 3-ethyl group, fused to an azetidine (4-membered ring) with a hydroxymethyl group at the 3-position. Structural confirmation typically involves:

- Nuclear Magnetic Resonance (NMR): H and C NMR identify proton environments and carbon frameworks, particularly distinguishing thiadiazole protons (δ 8–9 ppm) and azetidine ring protons (δ 3–4 ppm) .

- X-ray Crystallography: Programs like SHELX refine crystal structures to validate bond lengths, angles, and stereochemistry .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns .

Basic: What synthetic routes are reported for analogous 1,2,4-thiadiazole-azetidine hybrids?

Answer:

Common strategies include:

- Nucleophilic Substitution: Reacting 5-chloro-3-ethyl-1,2,4-thiadiazole with azetidine precursors (e.g., azetidin-3-ylmethanol) in polar aprotic solvents (DMF, DMSO) under reflux .

- Cyclization Reactions: Thiosemicarbazide intermediates cyclize with α-haloketones to form thiadiazole rings, followed by azetidine ring closure via intramolecular alkylation .

- Salt Formation: Carboxylic acid derivatives (e.g., ethanoic acid analogs) are neutralized with bases (NaOH, KOH) to yield salts for improved solubility .

Advanced: How can reaction conditions be optimized to enhance synthesis yield and purity?

Answer:

Critical variables include:

- Solvent Selection: Propan-2-ol or ethanol improves solubility of intermediates, while DMF aids in cyclization .

- Temperature Control: Reflux (~80°C) ensures complete reaction without decomposition .

- Catalysts: Triethylamine neutralizes HCl byproducts in alkylation steps, preventing side reactions .

- Purification: Recrystallization from methanol or ethanol-DMF mixtures removes unreacted starting materials .

Advanced: How do researchers resolve discrepancies between computational predictions (e.g., molecular docking) and experimental bioactivity data?

Answer:

- Revisiting Synthesis Protocols: Verify compound integrity via HPLC and LC-MS to rule out impurities or degradation .

- Dynamic Simulations: Molecular dynamics (MD) assess binding mode stability under physiological conditions, complementing static docking .

- Dose-Response Studies: Conduct in vitro assays at varying concentrations to identify false negatives/positives .

- Structural Analog Testing: Compare activity of derivatives to isolate pharmacophore contributions .

Advanced: What challenges arise in characterizing physicochemical properties, and how are they addressed?

Answer:

- Polymorphism: Multiple crystal forms (e.g., hydrates vs. anhydrates) are identified via differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) .

- Solubility Limitations: Salt formation (e.g., sodium or potassium salts) or co-solvent systems (PEG-400/water) enhance aqueous solubility .

- Stability Issues: Accelerated stability studies (40°C/75% RH) identify degradation pathways, guiding storage conditions (e.g., -20°C for long-term stability) .

Advanced: How is SHELX employed to address crystallographic challenges in structural refinement?

Answer:

- Twinned Data: SHELXL’s twin refinement tools (BASF, TWIN commands) model overlapping lattices in twinned crystals .

- Disordered Solvents: PART instructions partition electron density for solvent molecules in cavities .

- High-Resolution Data: SHELXPRO interfaces with cryo-EM or synchrotron data to refine hydrogen atom positions in small molecules .

Advanced: What strategies mitigate regioselectivity issues during alkylation of thiadiazole-azetidine derivatives?

Answer:

- Directing Groups: Electron-withdrawing groups (e.g., nitro) on the thiadiazole ring guide alkylation to the 5-position .

- Protection/Deprotection: Temporary protection of the hydroxymethyl group (e.g., silylation) prevents undesired side reactions .

- Kinetic Control: Low-temperature reactions (-20°C) favor thermodynamically less stable but regioselective products .

Advanced: How are spectroscopic contradictions (e.g., NMR vs. IR) analyzed for structural validation?

Answer:

- 2D NMR Techniques: HSQC and HMBC correlate H-C couplings to resolve ambiguous NOE signals .

- Computational Spectroscopy: Density functional theory (DFT) predicts IR and NMR spectra, which are compared to experimental data .

- Isotopic Labeling: N-labeled analogs clarify nitrogen environments in complex heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.